N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302399
InChI: InChI=1S/C26H28ClN3O3/c1-18-5-7-20(8-6-18)25(31)29-23(26(32)28-15-4-16-30(2)3)17-22-13-14-24(33-22)19-9-11-21(27)12-10-19/h5-14,17H,4,15-16H2,1-3H3,(H,28,32)(H,29,31)/b23-17-
SMILES:
Molecular Formula: C26H28ClN3O3
Molecular Weight: 466.0 g/mol

N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

CAS No.:

Cat. No.: VC16302399

Molecular Formula: C26H28ClN3O3

Molecular Weight: 466.0 g/mol

* For research use only. Not for human or veterinary use.

N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide -

Specification

Molecular Formula C26H28ClN3O3
Molecular Weight 466.0 g/mol
IUPAC Name N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Standard InChI InChI=1S/C26H28ClN3O3/c1-18-5-7-20(8-6-18)25(31)29-23(26(32)28-15-4-16-30(2)3)17-22-13-14-24(33-22)19-9-11-21(27)12-10-19/h5-14,17H,4,15-16H2,1-3H3,(H,28,32)(H,29,31)/b23-17-
Standard InChI Key MXXPOBMGINPDNZ-QJOMJCCJSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)NCCCN(C)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)NCCCN(C)C

Introduction

N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound belonging to the class of amides. It features a furan ring, a chlorophenyl group, and a dimethylamino propyl chain, suggesting potential pharmacological applications due to its unique arrangement of functional groups.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, often starting with furan derivatives and amines. The exact synthetic pathways can vary based on desired yield and purity, with controlled conditions (temperature, solvent choice, and time) being crucial for high-quality outcomes.

Synthesis Steps

  • Starting Materials: Furan derivatives and amines are commonly used.

  • Reaction Conditions: Controlled temperature, solvent choice, and reaction time are essential.

  • Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.

Potential Applications and Biological Activities

Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on specific pathways related to inflammation or cancer proliferation. These effects could be mediated through receptor binding or enzyme inhibition.

Potential Biological Targets

  • Inflammation Pathways: Possible inhibition of inflammatory mediators.

  • Cancer Proliferation: Potential inhibition of cancer cell growth pathways.

Research Findings and Future Directions

Research on this compound is ongoing, with a focus on its potential pharmacological applications. Further studies are needed to fully elucidate its mechanism of action and to explore its therapeutic potential in areas such as inflammation and cancer.

Future Research Directions

  • Mechanism of Action Studies: Detailed investigations into how the compound interacts with biological targets.

  • Therapeutic Potential: Exploration of its use in treating inflammation and cancer.

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